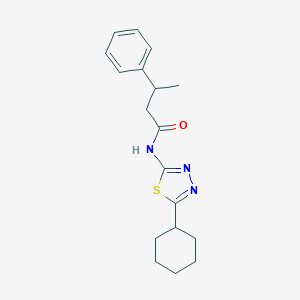![molecular formula C12H17N3O3S2 B216361 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B216361.png)
4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound belongs to the class of sulfonamides, which are known for their antibacterial, antifungal, and antitumor properties. TAK-659 is currently being studied for its potential therapeutic benefits in the treatment of hematological malignancies and solid tumors.
作用機序
4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule that is involved in the growth and survival of cancer cells. By targeting BTK, 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to the death of cancer cells. 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has also been shown to have immunomodulatory effects, which may help to enhance the body's immune response against cancer cells.
Biochemical and Physiological Effects
4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has been well-tolerated and has shown minimal toxicity in animal models. 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has also been shown to have good distribution in the body, with high levels of the compound observed in tumor tissues.
実験室実験の利点と制限
The advantages of using 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide in scientific research include its potent antitumor activity, favorable pharmacokinetic profile, and low toxicity. However, the limitations of using 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide in lab experiments include the need for further studies to determine the optimal dosing and treatment regimens, as well as the potential for drug resistance to develop over time.
将来の方向性
There are several potential future directions for the use of 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide in cancer therapy. One potential direction is the development of combination therapies that include 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide and other anticancer agents, such as immune checkpoint inhibitors or proteasome inhibitors. Another potential direction is the investigation of 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide in the treatment of other types of cancer, such as solid tumors. Further studies are needed to fully understand the potential therapeutic benefits of 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide and to determine the optimal treatment strategies for its use in cancer therapy.
Conclusion
4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical studies. Its mechanism of action involves the inhibition of BTK, a key signaling molecule that is involved in the growth and survival of cancer cells. 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has a favorable pharmacokinetic profile and has been well-tolerated in animal models. Further studies are needed to fully understand the potential therapeutic benefits of 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide and to determine the optimal treatment strategies for its use in cancer therapy.
合成法
The synthesis of 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide involves a multi-step process that includes the reaction of 4-aminobenzenesulfonamide with tetrahydro-2-furanmethanamine and carbon disulfide. The resulting product is then purified and treated with various reagents to obtain the final compound. The synthesis of 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has been optimized to ensure high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has been extensively studied for its potential therapeutic benefits in the treatment of various types of cancer. In preclinical studies, 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has shown potent antitumor activity against a wide range of cancer cell lines, including lymphoma, leukemia, and multiple myeloma. 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has also been shown to have synergistic effects when used in combination with other anticancer agents, such as immune checkpoint inhibitors and proteasome inhibitors.
特性
製品名 |
4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide |
|---|---|
分子式 |
C12H17N3O3S2 |
分子量 |
315.4 g/mol |
IUPAC名 |
1-(oxolan-2-ylmethyl)-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C12H17N3O3S2/c13-20(16,17)11-5-3-9(4-6-11)15-12(19)14-8-10-2-1-7-18-10/h3-6,10H,1-2,7-8H2,(H2,13,16,17)(H2,14,15,19) |
InChIキー |
YQHOVIAAPILGBY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
正規SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)


![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)


![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
![7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B216304.png)
![5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216311.png)